molecular formula C19H14F3N3O2 B2976364 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 922614-17-3

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B2976364
CAS RN: 922614-17-3
M. Wt: 373.335
InChI Key: FZBGBENIQJFYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Scientific Research Applications

Synthesis and Chemical Properties N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is involved in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For instance, Meerpoel, Joly, and Hoornaert (1993) showcased its use in the synthesis of acyclo-C-nucleosides, indicating its potential in nucleoside analog creation, which is crucial for drug development and biochemical research (Meerpoel, Joly, & Hoornaert, 1993). Similarly, Calvez, Chiaroni, and Langlois (1998) discussed its derivatization for the enantioselective synthesis of piperidines, contributing to the development of chiral molecules with potential applications in pharmacology and material science (Calvez, Chiaroni, & Langlois, 1998).

Antiviral Applications A study by Hebishy, Salama, and Elgemeie (2020) revealed the synthesis of benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity. This application signifies the compound's role in developing antiviral agents, particularly against strains such as H5N1, highlighting its potential in combating infectious diseases (Hebishy, Salama, & Elgemeie, 2020).

Material Science and Supramolecular Chemistry The structure and supramolecular packing motifs of derivatives of this compound have been studied for their implications in material science. Lightfoot et al. (1999) demonstrated the self-assembly of aryl rings from this compound into π-stacks surrounded by a triple helical network of hydrogen bonds, suggesting applications in the design of novel materials with specific optical or electrical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Antiplasmodial Activities Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amine derivatives, with one such derivative demonstrating significant activity against Plasmodium falciparum strains. This research points to the compound's potential in developing treatments for malaria, emphasizing its importance in medicinal chemistry and global health (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Mechanism of Action

properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-27-17-9-8-16(24-25-17)12-4-3-7-15(11-12)23-18(26)13-5-2-6-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBGBENIQJFYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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